Piperazine, 1-(9-anthracenylmethyl)-
Overview
Description
Piperazine, 1-(9-anthracenylmethyl)-, also known as 1-(9-Anthracenylmethyl)piperazine, is a chemical compound with the molecular formula C19H20N2 . It is a beige solid and is used as a fluorescent derivatizer for isocyanates and isothiocyanates .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular weight of Piperazine, 1-(9-anthracenylmethyl)- is 276.38 g/mol . The molecular structure consists of a piperazine ring attached to an anthracene ring via a methylene bridge .Chemical Reactions Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . In the context of isocyanate species, they can be derivatized with 1-(9-anthracenylmethyl)piperazine (PAC) upon collection .Physical And Chemical Properties Analysis
Piperazine, 1-(9-anthracenylmethyl)- is a beige solid . It has a molecular weight of 276.38 g/mol .Scientific Research Applications
3. Airborne Isocyanates Detection
- Results or Outcomes: The study found that MAP was effective for isocyanate derivatization and could be used to protect workers from adverse health effects due to isocyanate exposure .
4. Analysis of Isocyanates in Spray-Painting Operations
- Methods of Application: 1-(9-Anthracenylmethyl)piperazine (MAP) was introduced as a new derivatizing agent developed to comply with the increasing demand for methods capable of determining TRIG .
- Results or Outcomes: The study evaluated the use of MAP in the analysis of isocyanates in spray-painting operations .
5. Airborne Isocyanates Detection
- Methods of Application: The compound, 1-(9-anthracenylmethyl) piperazine (MAP), was synthesized and used to detect and estimate non-monomeric isocyanates. The effectiveness of MAP towards isocyanate derivatization was studied and compared with that of existing three different fluorescent agents MPP, MAMA and TRYP .
- Results or Outcomes: The study found that MAP was effective for isocyanate derivatization and could be used to protect workers from adverse health effects due to isocyanate exposure .
6. Analysis of Isocyanates in Spray-Painting Operations
- Methods of Application: 1-(9-Anthracenylmethyl)piperazine (MAP) was introduced as a new derivatizing agent developed to comply with the increasing demand for methods capable of determining TRIG .
- Results or Outcomes: The study evaluated the use of MAP in the analysis of isocyanates in spray-painting operations .
Safety And Hazards
Future Directions
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring , which could open up new possibilities for the development of piperazine-based drugs in the future.
properties
IUPAC Name |
1-(anthracen-9-ylmethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMAHPANTKOFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578088 | |
Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(9-anthracenylmethyl)- | |
CAS RN |
126257-22-5 | |
Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Anthrcen-9-ylmethyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.